molecular formula C11H10F3N3 B2965474 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine CAS No. 956438-49-6

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine

Cat. No.: B2965474
CAS No.: 956438-49-6
M. Wt: 241.217
InChI Key: CQQNWCGDXGYYLR-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzyl bromide and 1H-pyrazole-5-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 4-(Trifluoromethyl)benzyl bromide is added to a solution of 1H-pyrazole-5-amine and potassium carbonate in DMF. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Trifluoromethyl)benzyl)piperazine
  • 4-(Trifluoromethyl)benzylamine
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQNWCGDXGYYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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